BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Propyl-1-pentanol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Propyl-1-pentanol

Cat. No.: B1345608

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Propyl-1-pentanol, a valuable building block in organic synthesis and drug discovery. The
following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic
resonance spectroscopy characteristics, along with standardized experimental protocols for
data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of 2-Propyl-1-pentanol reveals a fragmentation pattern characteristic of a
primary alcohol. The electron ionization (EI) mass spectrum shows a weak molecular ion peak
and prominent fragment ions resulting from alpha-cleavage and dehydration.
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miz Relative Intensity (%) Proposed Fragment

130 <1 [M]+e (Molecular lon)

99 15 [M - CH20H]+

87 10 [M - C3H7]+

-0 - [M - C3H7 - H20]+ or
[C5H10]+e

57 100 [C4H9]+ (Base Peak)

56 95 [CAH8]+e

43 80 [C3HT7]+

41 75 [C3H5]+

29 60 [C2H5]+

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Propyl-1-pentanol, typically acquired neat (as a thin liquid film),

displays characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3330 Strong, Broad

bonded)
2958, 2927, 2872 Strong C-H stretch (alkane)

] C-H bend (methylene and

1466 Medium

methyl)
1379 Medium C-H bend (methyl)
1058 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and proton environments
within the 2-Propyl-1-pentanol molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Propyl-1-pentanol in a suitable deuterated solvent (e.g., CDCIs3)
exhibits distinct signals for the different proton environments. The chemical shifts are
influenced by the proximity to the electron-withdrawing hydroxyl group.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~3.55 d 2H -CH20H
~2.2-2.4 m 1H -CH(CH20H)-
~1.2-1.4 m 8H -CH2CH2CHs
~0.9 t 6H -CH2CHs

Note: The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary
depending on concentration and solvent.

3C NMR Spectroscopy

The 3C NMR spectrum of 2-Propyl-1-pentanol shows four distinct signals, corresponding to
the four unique carbon environments in the molecule.

Chemical Shift (6, ppm) Assighment
~65.5 -CH20H
~43.5 -CH(CH20H)-
~33.0 -CH2CH2CHs
~20.5 -CH2CH2CHs
~14.5 -CH2CHs
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Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may need to be optimized for specific equipment.

Mass Spectrometry

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization
(El) source. Sample Preparation: A dilute solution of 2-Propyl-1-pentanol in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) is prepared. GC Conditions:

Injector Temperature: 250 °C
e Column: A non-polar capillary column (e.g., DB-5ms).

e Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min.

e Carrier Gas: Helium at a constant flow rate. MS Conditions:
« lonization Mode: Electron lonization (EIl) at 70 eV.

e Mass Range: m/z 20-200.

e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: A drop
of neat 2-Propyl-1-pentanol is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) plates to create a thin liquid film. Data Acquisition:

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Abackground spectrum of the clean salt plates is recorded prior to the sample scan and
automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher). Sample Preparation:
Approximately 5-10 mg of 2-Propyl-1-pentanol is dissolved in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal standard (0O
ppm). The solution is then transferred to a 5 mm NMR tube. *H NMR Acquisition:

e Pulse Program: A standard single-pulse experiment.

o Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

e Number of Scans: 8-16 scans.

e Relaxation Delay: 1-2 seconds. 3C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

o Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-220 ppm).

e Number of Scans: 128 or more scans may be required due to the low natural abundance of
ISC.

o Relaxation Delay: 2-5 seconds.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Propyl-1-pentanol.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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